molecular formula C10H13NO2S B13579613 Ethyl 2-amino-5-cyclopropylthiophene-3-carboxylate

Ethyl 2-amino-5-cyclopropylthiophene-3-carboxylate

Cat. No.: B13579613
M. Wt: 211.28 g/mol
InChI Key: RORPLLDQHDWZHY-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-cyclopropylthiophene-3-carboxylate is a thiophene derivative. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of ethyl 2-amino-5-cyclopropylthiophene-3-carboxylate can be achieved through several synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically involve the use of a base such as sodium methoxide in a solvent like methanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

Ethyl 2-amino-5-cyclopropylthiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-cyclopropylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives can act as inhibitors of enzymes or receptors, modulating various biological processes . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound. For example, some thiophene derivatives are known to inhibit voltage-gated sodium channels, leading to their use as anesthetics .

Properties

IUPAC Name

ethyl 2-amino-5-cyclopropylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-2-13-10(12)7-5-8(6-3-4-6)14-9(7)11/h5-6H,2-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORPLLDQHDWZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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